Methyl 2,3-difluoro-4-methylbenzoate
Description
Methyl 2,3-difluoro-4-methylbenzoate (CAS: 773874-06-9) is a fluorinated aromatic ester with the molecular formula C₈H₆F₂O₂ and a molecular weight of 172.13 g/mol . Structurally, it features a benzoate backbone substituted with two fluorine atoms at the 2- and 3-positions and a methyl group at the 4-position (Figure 1). This compound is primarily utilized as a pharmaceutical intermediate, contributing to the synthesis of bioactive molecules due to its electron-withdrawing fluorine substituents, which enhance stability and influence metabolic pathways .
Structure
2D Structure
Properties
IUPAC Name |
methyl 2,3-difluoro-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5-3-4-6(9(12)13-2)8(11)7(5)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFUSIDKEYANIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)OC)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717016 | |
| Record name | Methyl 2,3-difluoro-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773874-06-9 | |
| Record name | Methyl 2,3-difluoro-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Methyl 2,3-difluoro-4-methylbenzoate is an organic compound that is often used as a reagent in organic synthesisIt is commonly used in the synthesis of pharmaceuticals and agrochemicals, suggesting that its targets may vary depending on the specific synthesis process.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a sealed container, away from sources of ignition and strong acids. It is soluble in organic solvents such as ethanol and dimethylformamide, which can also affect its action and stability.
Biochemical Analysis
Biochemical Properties
Methyl 2,3-difluoro-4-methylbenzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain proteins, altering their conformation and affecting their biological activity.
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes. These changes can subsequently impact cellular metabolism, altering the production and utilization of various metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, it has been found to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can also lead to changes in gene expression, as the compound can modulate the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling, gene expression, and metabolism. These changes can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal effects when studying this compound.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. As the dosage increases, more pronounced effects can be observed, including changes in cell signaling, gene expression, and metabolism. High doses of this compound can lead to toxic or adverse effects, such as cellular damage, inflammation, and organ dysfunction. These threshold effects highlight the importance of carefully controlling the dosage when using this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. The compound can also affect metabolic flux, altering the levels of specific metabolites and influencing overall metabolic balance. These interactions can have significant implications for cellular function and health, as they can impact the production and utilization of essential biomolecules.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments. The compound can also accumulate in specific tissues, depending on factors such as tissue affinity and metabolic activity. These transport and distribution patterns can influence the localization and overall activity of this compound within the body.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. These localization patterns are crucial for understanding the specific roles and effects of this compound within cells.
Biological Activity
Methyl 2,3-difluoro-4-methylbenzoate is an organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a benzoate structure with fluorine substituents at the 2 and 3 positions and a methyl group at the 4 position. The molecular formula is with a molar mass of approximately 216.18 g/mol. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine atoms improve binding affinity and selectivity, potentially leading to enhanced efficacy in therapeutic applications. Compounds with similar structures have been studied for their anti-inflammatory and anticancer properties, suggesting that this compound may exhibit comparable effects.
Pharmacological Effects
Research indicates that this compound may possess several pharmacological activities:
- Anti-inflammatory Activity : Similar compounds have demonstrated the ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β while promoting anti-inflammatory markers like IL-10 .
- Anticancer Potential : Studies on structurally related compounds have shown promise in reducing tumor cell growth, particularly in pancreatic cancer models. The modulation of polyamine biosynthesis via inhibition of ornithine decarboxylase (ODC) has been a focal point in these investigations .
Study on Anti-cancer Activity
A notable study involved the synthesis and evaluation of various anthranilic acid derivatives, including those structurally related to this compound. These compounds were screened for their ability to inhibit pancreatic cancer cell growth. Results indicated that certain derivatives significantly reduced cell viability in a dose-dependent manner, suggesting potential therapeutic applications in oncology .
Mechanistic Insights
In another investigation, researchers explored the binding interactions of fluorinated compounds with histone deacetylases (HDACs). The study found that fluorinated linkers enhanced selectivity for HDAC6 over other isoforms, indicating that similar modifications in this compound could yield compounds with targeted biological activities .
Data Table: Summary of Biological Activities
Future Directions
The promising biological activities of this compound warrant further investigation. Future research should focus on:
- Structure-Activity Relationship (SAR) Studies : Exploring how variations in the chemical structure affect biological activity.
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Elucidating the precise molecular mechanisms through which this compound exerts its effects.
Scientific Research Applications
Chemistry
Methyl 2,3-difluoro-4-methylbenzoate serves as a versatile building block in organic synthesis. Its fluorinated structure enhances reactivity and stability, making it useful in the development of more complex fluorinated compounds.
Synthetic Routes :
- Fluorination Reactions : The compound can be synthesized through selective fluorination of the corresponding methylbenzoate derivatives using reagents such as Selectfluor.
- Coupling Reactions : It can also participate in coupling reactions, such as Suzuki-Miyaura coupling, to create diverse fluorinated organic molecules.
Biological Applications
The compound exhibits promising biological activities, which are being explored for potential therapeutic applications.
Biological Activities :
- Anticancer Properties : Preliminary studies indicate that this compound shows significant cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7). The mechanism involves apoptosis induction through caspase activation pathways.
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxic effects on MCF-7 cell line | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduced levels of inflammatory cytokines |
Medical Research
Research into the compound's therapeutic potential includes investigations into its anti-inflammatory and antimicrobial properties. The presence of fluorine atoms may enhance its interaction with biological targets, potentially leading to improved efficacy in drug formulations.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of related benzoate derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition and suggesting its potential as a lead compound for new antimicrobial agents.
Material Science
In material science, this compound is being investigated for its ability to enhance the thermal stability and mechanical properties of polymers when used as an additive or modifier. Its unique structure allows for improved performance in various applications.
Summary of Applications
| Application Area | Description |
|---|---|
| Chemistry | Building block for complex organic synthesis |
| Biology | Potential anticancer and antimicrobial agent |
| Medicine | Investigated for therapeutic properties |
| Material Science | Enhances properties of polymers |
Comparison with Similar Compounds
Key Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆F₂O₂ |
| Molecular Weight | 172.13 g/mol |
| Substituents | 2,3-difluoro; 4-methyl |
| CAS Number | 773874-06-9 |
| Applications | Pharmaceutical intermediates |
Comparison with Similar Compounds
The following section compares Methyl 2,3-difluoro-4-methylbenzoate with structurally related fluorinated benzoate esters, focusing on molecular features, physicochemical properties, and applications.
Structural Analogues
Table 1: Structural and Molecular Comparison
Physicochemical and Functional Differences
Fluorine Substitution Patterns
- This compound: The 2,3-difluoro substitution increases electronegativity and steric hindrance, enhancing metabolic stability compared to non-fluorinated analogues. The 4-methyl group improves lipophilicity, aiding membrane permeability .
- Methyl 4-azido-2,3,5,6-tetrafluorobenzoate : The azido group (–N₃) introduces photoreactivity , making it suitable for "click chemistry" applications. The tetrafluoro substitution further enhances thermal stability .
Functional Group Impact
- Methylthio vs. Methyl : The methylthio (–SCH₃) group in Methyl 2,3-difluoro-4-(methylthio)benzoate increases polarizability and sulfur-mediated interactions, which may influence binding affinity in biological systems compared to the methyl (–CH₃) variant .
- Sulfonylurea Derivatives (e.g., Metsulfuron) : These compounds exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), a mechanism distinct from the inert intermediate role of this compound .
Q & A
Q. What are the optimized synthetic routes for Methyl 2,3-difluoro-4-methylbenzoate, and how can reaction conditions be monitored for yield improvement?
- Methodological Answer: this compound is typically synthesized via esterification of 2,3-difluoro-4-methylbenzoyl chloride (a precursor) with methanol under acidic catalysis (e.g., H2SO4 or HCl). Key parameters include temperature control (40–60°C) and reaction time (6–12 hours). Reaction progress can be monitored using thin-layer chromatography (TLC) or <sup>19</sup>F NMR to track fluorine-containing intermediates. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent positions?
- Methodological Answer: Combine <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR spectroscopy to resolve fluorine and methyl group positions. For crystallographic confirmation, single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL) can provide unambiguous structural data. Mass spectrometry (EI or ESI-MS) validates molecular weight, while IR spectroscopy identifies ester carbonyl stretching (~1700 cm<sup>-1</sup>) .
Advanced Research Questions
Q. What strategies address contradictions in substituent orientation data between NMR and crystallographic studies?
- Methodological Answer: Discrepancies may arise from dynamic effects in solution (NMR) versus static crystal packing (SC-XRD). Use variable-temperature NMR to assess conformational flexibility. Computational modeling (e.g., density functional theory, DFT) can simulate substituent orientations and compare energy barriers. Cross-validate with SC-XRD data to resolve ambiguities .
Q. How can this compound be functionalized for applications in drug intermediate synthesis?
- Methodological Answer: Introduce reactive handles via nucleophilic aromatic substitution (e.g., replacing fluorine with amino or alkoxy groups) or cross-coupling reactions (e.g., Suzuki-Miyaura). For example, iodination at the methyl position (using N-iodosuccinimide) creates a site for further derivatization. Monitor regioselectivity using <sup>19</sup>F NMR and HPLC .
Q. What experimental designs are suitable for studying the compound’s biological activity in enzyme inhibition assays?
- Methodological Answer: Screen against target enzymes (e.g., kinases or proteases) using fluorescence-based assays. Prepare derivatives with varying fluorine/methyl substituents to establish structure-activity relationships (SAR). Use molecular docking (e.g., AutoDock Vina) to predict binding modes. Validate inhibitory activity with IC50 measurements and kinetic studies .
Q. How can computational models predict the compound’s reactivity in photochemical or catalytic reactions?
- Methodological Answer: Apply DFT calculations (e.g., Gaussian or ORCA) to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. Simulate reaction pathways for photodegradation or catalytic coupling (e.g., Pd-mediated cross-coupling). Compare computed activation energies with experimental kinetic data to refine models .
Data Analysis and Validation
Q. What analytical techniques resolve purity discrepancies between HPLC and melting point data?
- Methodological Answer: Use hyphenated techniques like LC-MS to correlate retention times with mass spectra. Differential scanning calorimetry (DSC) provides complementary purity data via melting point depression analysis. For trace impurities (<1%), employ high-resolution mass spectrometry (HRMS) or <sup>19</sup>F NMR with internal standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
